
Neutrophil Peptide-2
Übersicht
Beschreibung
Neutrophil Peptide-2, also known as Neutrophil Activating Protein-2, is a potent chemoattractant and activator of neutrophils. It plays a significant role in stimulating degranulation and the release of inflammatory mediators and degradative enzymes, such as serine proteases and lysozymes. This peptide is involved in various cellular processes, including mitosis, extracellular matrix production, and angiogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neutrophil Peptide-2 can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. This method includes the insertion of the gene encoding this compound into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Neutrophil Peptide-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or specificity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to introduce disulfide bonds, enhancing the peptide’s stability.
Reduction: Reducing agents like dithiothreitol can break disulfide bonds, altering the peptide’s conformation.
Substitution: Amino acid residues can be substituted using site-directed mutagenesis to study the structure-activity relationship of the peptide.
Major Products: The major products formed from these reactions include modified peptides with enhanced stability, activity, or specificity. These modifications can lead to improved therapeutic properties and reduced immunogenicity .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Thrombotic Disorders
Recent studies have identified NAP-2 as a significant modulator of fibrin clot properties, particularly in patients with atrial fibrillation (AF). In a study involving 237 AF patients, plasma NAP-2 levels were found to be significantly elevated compared to healthy controls, suggesting its role in promoting a prothrombotic state. Elevated NAP-2 levels correlated positively with markers of oxidative stress and fibrinogen levels, indicating its potential as a biomarker for thrombotic risk in AF patients .
Table 1: Plasma NAP-2 Levels in Atrial Fibrillation Patients vs. Controls
Group | NAP-2 Levels (ng/ml) | Fibrinogen Levels (%) | CitH3 Levels (%) |
---|---|---|---|
Atrial Fibrillation | 626 (448–796) | +20.8 | +86 |
Healthy Controls | 331 (226–430) | - | - |
Infectious Disease Applications
Antimicrobial Properties
Human neutrophil peptides, including NAP-2, exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Research indicates that HNPs can kill M. tuberculosis both in vitro and within macrophages, suggesting their potential as therapeutic agents against tuberculosis . The peptides enhance the immune response by attracting monocytes to infection sites and promoting macrophage activity.
Table 2: Antimicrobial Activity of Neutrophil Peptides
Pathogen | Mechanism of Action | Reference |
---|---|---|
Mycobacterium tuberculosis | Direct killing and immune modulation | |
Bacteria (general) | Opsonization and chemotaxis | |
Viruses | Induction of cytokine production |
Tissue Repair and Regeneration
Fibroblast Activation
Recent studies have demonstrated that NAP-2 influences dermal fibroblasts' proliferation and activation, which may have clinical implications for wound healing and tissue regeneration. In vitro experiments revealed that treatment with human neutrophil peptides significantly increased the expression of collagen-producing genes in fibroblasts without causing cytotoxicity . This suggests that NAP-2 could be harnessed for therapeutic strategies aimed at enhancing wound healing.
Immunomodulatory Effects
Inflammation Regulation
At low concentrations, NAP-2 has been shown to exert immunomodulatory effects by enhancing the chemotactic response of monocytes and T cells. This property can be beneficial in managing inflammatory conditions such as colitis, where low doses of NAP-1 have been found to ameliorate intestinal inflammation . The concentration-dependent effects of NAP-2 highlight its potential utility in various therapeutic contexts.
Case Studies
-
Atrial Fibrillation Study
A study involving AF patients highlighted the correlation between elevated NAP-2 levels and increased thrombotic risk factors. The findings suggest that monitoring NAP-2 could be essential for predicting thromboembolic events in AF patients . -
Tuberculosis Treatment Research
Investigations into the role of HNPs against M. tuberculosis revealed promising results, indicating that these peptides could serve as adjunctive therapies in treating resistant strains of tuberculosis .
Wirkmechanismus
Neutrophil Peptide-2 exerts its effects by binding to specific receptors on the surface of neutrophils, leading to their activation and chemotaxis. The primary molecular targets are the CXC chemokine receptors, which mediate the peptide’s effects on neutrophil migration and activation. The binding of this compound to these receptors triggers intracellular signaling pathways, resulting in the release of inflammatory mediators and degradative enzymes .
Vergleich Mit ähnlichen Verbindungen
Neutrophil Activating Protein-1 (Interleukin-8): Another potent neutrophil chemoattractant with similar functions but different receptor binding profiles.
Melanoma Growth-Stimulatory Activity: A peptide with chemotactic properties for neutrophils and mitogenic effects on melanoma cells.
Uniqueness: Neutrophil Peptide-2 is unique due to its dual role in neutrophil activation and angiogenesis. Unlike other similar compounds, it can induce endothelial cell proliferation and chemotaxis, making it a novel target for cancer treatment strategies .
Biologische Aktivität
Neutrophil Peptide-2 (NAP-2), also known as Chemokine (C-X-C motif) ligand 7 (CXCL7), is a member of the CXC chemokine family, primarily involved in the recruitment and activation of neutrophils. Its biological activity is crucial in various physiological and pathological processes, including inflammation, immune responses, and tumor biology. This article explores the mechanisms through which NAP-2 exerts its effects, supported by recent research findings and case studies.
NAP-2 operates through several key mechanisms that facilitate neutrophil activation and migration:
- Receptor Interaction : NAP-2 binds to specific receptors on neutrophils, primarily the CXC chemokine receptor 1 (CXCR1) and CXC chemokine receptor 2 (CXCR2). This interaction leads to intracellular signaling cascades that promote neutrophil chemotaxis and degranulation .
- Calcium Mobilization : Studies have shown that NAP-2 induces a rapid increase in intracellular calcium levels in neutrophils. This calcium influx is critical for various cellular responses, including shape change, migration, and the release of reactive oxygen species (ROS) necessary for pathogen clearance .
- Chemotactic Activity : NAP-2 is a potent chemotactic agent, attracting neutrophils to sites of inflammation or infection. It has been demonstrated that NAP-2 can stimulate neutrophil migration in a concentration-dependent manner .
Biological Functions
The biological functions of NAP-2 extend beyond mere recruitment of neutrophils:
- Inflammatory Response : NAP-2 plays a significant role in the inflammatory response by promoting the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from activated neutrophils . This cytokine release amplifies the inflammatory response and aids in pathogen clearance.
- Tumor Microenvironment : Recent studies indicate that NAP-2 may influence tumor biology by modulating immune responses within the tumor microenvironment. For example, it has been associated with enhanced anti-tumoral immunity through dendritic cell maturation and increased antigen presentation .
Research Findings
Research has consistently highlighted the multifaceted roles of NAP-2 in both immune responses and cancer biology:
Case Studies
- Lung Cancer Response : A study examined the presence of human neutrophil peptides (HNPs), including NAP-2, in non-small cell lung cancer (NSCLC) patients. The findings suggested that higher levels of HNPs correlated with better responses to PD-1/PD-L1 inhibitors, indicating a potential biomarker role for NAP-2 in cancer immunotherapy .
- Cardiovascular Implications : Research has linked elevated levels of HNPs to coronary artery disease (CAD). The study found that HNPs could enhance platelet activation and thrombus formation, suggesting a pro-thrombotic role for these peptides in cardiovascular diseases .
Eigenschaften
IUPAC Name |
(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-87-amino-58-(3-amino-3-oxopropyl)-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H217N43O37S6/c1-13-73(6)114-139(222)168-76(9)118(201)163-63-110(196)170-96(48-50-113(199)200)127(210)172-92(31-22-52-159-145(152)153)125(208)171-93(32-23-53-160-146(154)155)126(209)178-98(58-81-35-41-85(192)42-36-81)123(206)165-65-112(198)186-117(79(12)191)141(224)184-106-70-232-229-67-103-134(217)173-94(33-24-54-161-147(156)157)128(211)189-116(75(8)15-3)142(225)190-55-25-34-108(190)138(221)167-78(11)120(203)181-105(136(219)187-114)69-231-230-68-104(135(218)185-107(143(226)227)71-233-228-66-89(148)121(204)176-100(133(216)182-103)59-82-37-43-86(193)44-38-82)183-132(215)99(57-80-26-17-16-18-27-80)175-119(202)77(10)166-129(212)102(61-84-62-162-90-29-20-19-28-88(84)90)179-130(213)97(56-72(4)5)177-124(207)91(30-21-51-158-144(150)151)169-111(197)64-164-122(205)95(47-49-109(149)195)174-131(214)101(60-83-39-45-87(194)46-40-83)180-140(223)115(74(7)14-2)188-137(106)220/h16-20,26-29,35-46,62,72-79,89,91-108,114-117,162,191-194H,13-15,21-25,30-34,47-61,63-71,148H2,1-12H3,(H2,149,195)(H,163,201)(H,164,205)(H,165,206)(H,166,212)(H,167,221)(H,168,222)(H,169,197)(H,170,196)(H,171,208)(H,172,210)(H,173,217)(H,174,214)(H,175,202)(H,176,204)(H,177,207)(H,178,209)(H,179,213)(H,180,223)(H,181,203)(H,182,216)(H,183,215)(H,184,224)(H,185,218)(H,186,198)(H,187,219)(H,188,220)(H,189,211)(H,199,200)(H,226,227)(H4,150,151,158)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t73-,74-,75-,76-,77-,78-,79+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXCHIIZXMEPJ-HTLKCAKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H217N43O37S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583165 | |
Record name | PUBCHEM_16130867 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3371.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99287-07-7 | |
Record name | PUBCHEM_16130867 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.